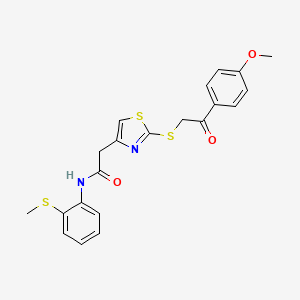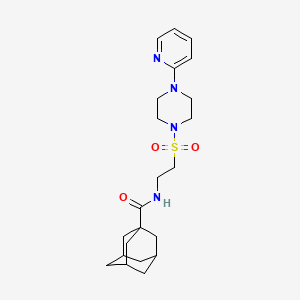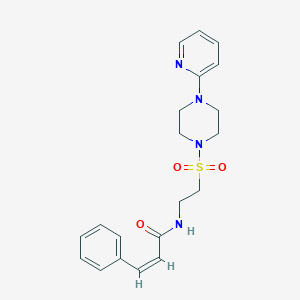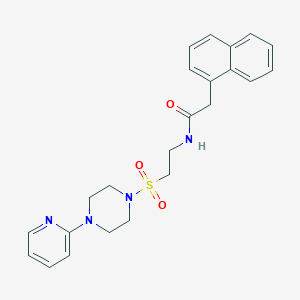
4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide
Vue d'ensemble
Description
4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a chemical compound that is commonly referred to as PPSB. It is a synthetic molecule that has been developed for scientific research purposes. PPSB has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
Target of Action
Similar compounds have been reported to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to inhibit the catalytical activity ofPARP1 , enhance cleavage of PARP1 , enhance phosphorylation of H2AX , and increase CASPASE 3/7 activity .
Pharmacokinetics
Similar compounds have been designed with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve dna-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .
Avantages Et Limitations Des Expériences En Laboratoire
PPSB has several advantages for use in laboratory experiments. It is a synthetic molecule, which means that it can be easily synthesized in a laboratory setting. PPSB is also stable and can be stored for long periods of time. However, there are also limitations to the use of PPSB in laboratory experiments. It is a relatively new compound, and its effects on biological systems are not fully understood. In addition, PPSB may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on PPSB. One area of research is the development of more potent and selective analogs of PPSB. Another area of research is the investigation of the effects of PPSB on specific biological systems, such as the immune system or the nervous system. In addition, PPSB could be studied for its potential use in combination with other therapeutic agents. Finally, the safety and toxicity of PPSB should be further investigated in order to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
PPSB has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders. PPSB has also been studied for its effects on the immune system and its potential use as an immunomodulatory agent. In addition, PPSB has been found to have potential applications in drug discovery and development, as it has been shown to interact with a variety of biological targets.
Propriétés
IUPAC Name |
4-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c26-21(11-6-9-19-7-2-1-3-8-19)23-13-18-29(27,28)25-16-14-24(15-17-25)20-10-4-5-12-22-20/h1-5,7-8,10,12H,6,9,11,13-18H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFLANURSGLQTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



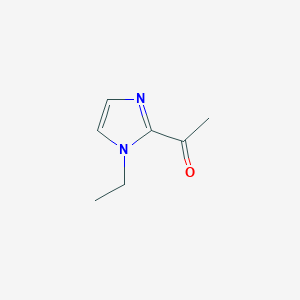

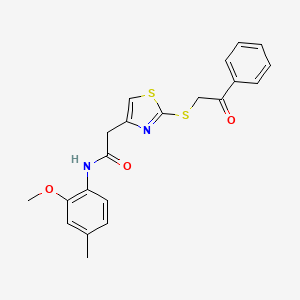

![3-phenyl-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)propanamide](/img/structure/B3310325.png)

